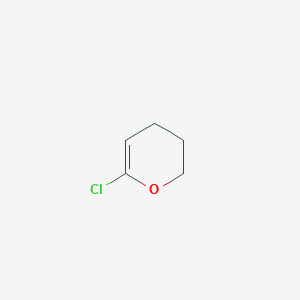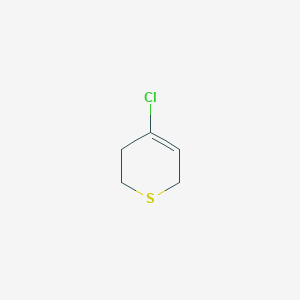
(2-Chloroethenyl)cyclopropane
Descripción general
Descripción
(2-Chloroethenyl)cyclopropane is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by a cyclopropane ring substituted with a 2-chloroethenyl group, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
(2-Chloroethenyl)cyclopropane has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes and enzyme mechanisms.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethenyl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with diazomethane in the presence of light (photolysis) to generate methylene carbene, which then adds to the alkene to form the cyclopropane ring . Another approach involves the use of gem-dizinc carbenoids, which are efficient cyclopropanating reagents that shorten reaction times and lead to cleaner reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to achieve regio-, diastereo-, and enantio-selective reactions. These methods include the use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents, as well as the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethenyl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropyl derivatives with different functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted cyclopropanes.
Common Reagents and Conditions
Common reagents used in these reactions include diazomethane for cyclopropanation, zinc iodide for gem-dizinc carbenoid formation, and palladium catalysts for cross-coupling reactions. Reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
Major products formed from these reactions include substituted cyclopropanes, epoxides, and various cyclopropyl derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Mecanismo De Acción
The mechanism of action of (2-Chloroethenyl)cyclopropane involves its interaction with molecular targets and pathways in biological systems. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to specific targets. Additionally, the chloroethenyl group can participate in various chemical interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Chloroethenyl)cyclopropane include:
Cyclopropane: A simple cycloalkane with high reactivity due to ring strain.
Cyclobutane: Another small cycloalkane with unique chemical properties.
Cyclopentane: A larger cycloalkane with less ring strain and different reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its combination of a strained cyclopropane ring with a reactive chloroethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
[(E)-2-chloroethenyl]cyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-4-3-5-1-2-5/h3-5H,1-2H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSAFNWPOIALDX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



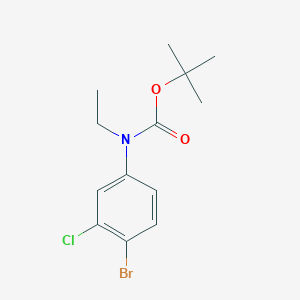
dimethylsilane](/img/structure/B8029166.png)
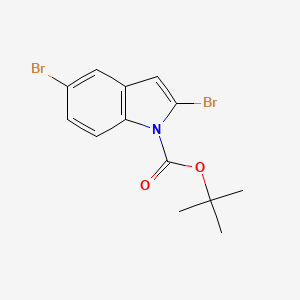
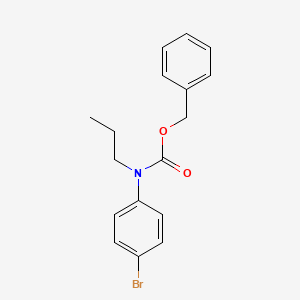
![1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8029209.png)
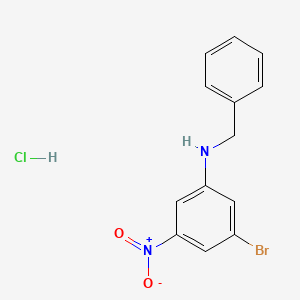
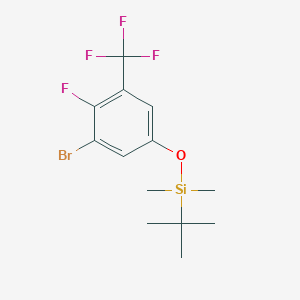
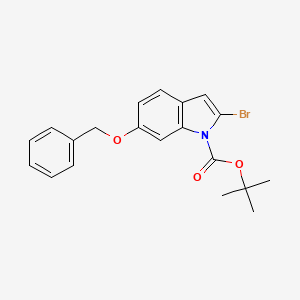
![4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029219.png)
![4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029223.png)
![tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate](/img/structure/B8029224.png)
